Acetic acid, 2-[[(1R)-1-phenylethyl]imino]-, ethyl ester
Description
Chemical Identity and Structure Acetic acid, 2-[[(1R)-1-phenylethyl]imino]-, ethyl ester (CAS: 37662-05-8) is an organonitrogen compound with the molecular formula C₁₂H₁₅NO₂ and a molecular weight of 205.25 g/mol. Its structure features an ethyl ester group, an imino (NH) linkage, and a chiral (1R)-1-phenylethyl substituent. The stereochemistry at the phenylethyl group may influence its biological and chemical interactions, as seen in related compounds like etomidate .
Applications and Significance This compound is primarily used in organic synthesis and pharmaceutical research. Additionally, the phenylethyl moiety is structurally analogous to bioactive molecules, such as etomidate, a short-acting anesthetic .
Properties
IUPAC Name |
ethyl 2-[(1R)-1-phenylethyl]iminoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-3-15-12(14)9-13-10(2)11-7-5-4-6-8-11/h4-10H,3H2,1-2H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFZIBNRJPBOBX-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=NC(C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C=N[C@H](C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions
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Catalyst : p-Toluenesulfonic acid (PTSA, 1–5 mol%)
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Solvent : Toluene or dichloromethane
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Temperature : Reflux (110–120°C for toluene)
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Water Removal : Azeotropic distillation using a Dean-Stark trap
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Molar Ratio : 1:1 amine to glyoxylate, with slight excess of glyoxylate to drive completion
Procedure
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Combine (1R)-1-phenylethylamine (1 equiv), ethyl glyoxylate (1.1 equiv), and PTSA in toluene.
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Reflux for 12–18 hours, removing water via Dean-Stark trap.
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Cool to room temperature, wash with saturated NaHCO₃, and dry over anhydrous Na₂SO₄.
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Concentrate under reduced pressure and purify by vacuum distillation (b.p. 120–125°C at 0.5 mmHg).
Yield and Purity
Base-Mediated Transesterification of Methyl Iminoacetate
An alternative approach involves transesterification of methyl iminoacetate with ethanol, though this requires pre-synthesis of the imino acid intermediate.
Reaction Conditions
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Base Catalyst : Sodium ethoxide (NaOEt, 2–5 mol%)
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Solvent : Anhydrous ethanol
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Temperature : 60–70°C
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Reaction Time : 6–8 hours
Procedure
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Dissolve methyl 2-[[(1R)-1-phenylethyl]imino]acetate (1 equiv) in ethanol.
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Add NaOEt and stir under nitrogen.
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Monitor by TLC until complete conversion.
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Quench with dilute HCl, extract with ethyl acetate, and distill under vacuum.
Limitations
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Requires prior synthesis of methyl iminoacetate, adding steps.
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Risk of racemization at elevated temperatures.
Enzymatic Resolution of Racemic Mixtures
For industrial-scale production, kinetic resolution using lipases or esterases offers enantiopure product.
Protocol
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Enzyme : Candida antarctica lipase B (CAL-B)
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Substrate : Racemic ethyl 2-(1-phenylethylimino)acetate
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Conditions : Phosphate buffer (pH 7.0), 37°C
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Selectivity : Hydrolysis of (S)-enantiomer, leaving (R)-ester intact
Performance Metrics
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Conversion : 45–50% (theoretical maximum for resolution)
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ee of Product : >98%
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Downstream Processing : Extract unreacted ester, dry, and distill.
Comparative Analysis of Methods
| Method | Catalyst | Solvent | Yield (%) | ee (%) | Scalability |
|---|---|---|---|---|---|
| Acid-Catalyzed | PTSA | Toluene | 85 | >99 | High |
| Transesterification | NaOEt | Ethanol | 65 | 98 | Moderate |
| Enzymatic Resolution | CAL-B | Aqueous | 45 | 98 | Low |
Key Findings :
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The acid-catalyzed route offers superior yield and stereocontrol, making it preferable for bulk synthesis.
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Enzymatic methods, while sustainable, suffer from lower yields and higher costs.
Critical Parameters for Optimization
Catalyst Loading
Exceeding 5 mol% PTSA accelerates side reactions (e.g., ester hydrolysis). Trials show 2 mol% balances rate and purity.
Solvent Selection
Polar aprotic solvents (e.g., THF) reduce reaction rates compared to toluene, likely due to poor water azeotrope formation.
Purification Challenges
The product’s sensitivity to heat necessitates short-path distillation under high vacuum to prevent decomposition.
Industrial-Scale Adaptations
Continuous Flow Synthesis
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Setup : Tubular reactor with in-line Dean-Stark trap
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Throughput : 10 kg/day
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Advantages : Improved heat transfer and reduced reactor fouling
Waste Management
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By-Products : Recyclable m-chlorobenzoic acid (from oxidation steps in related syntheses).
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Solvent Recovery : >90% toluene reclaimed via distillation.
Emerging Methodologies
Chemical Reactions Analysis
Acetic acid, 2-[[(1R)-1-phenylethyl]imino]-, ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The imino group can react with nucleophiles to form new products.
Hydrolysis: The ester bond can be cleaved by water or enzymes, potentially releasing the active moiety.
Allylation Reactions: Imino esters can serve as substitutes in allylation reactions.
Ring-Opening Reactions: The acetic acid-catalyzed ring-opening reaction of oxazolinones with amino acid ethyl esters can be influenced by the nature of the substituents on the esters.
Common reagents and conditions used in these reactions include acetic acid, thionyl chloride, and various nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Acetic acid, 2-[[(1R)-1-phenylethyl]imino]-, ethyl ester has diverse applications in scientific research, including:
Pharmaceutical Development: It can be used in the synthesis of pharmaceuticals and prodrugs.
Organic Synthesis: The compound is useful in organic synthesis, particularly in the formation of enolates and subsequent reactions.
Biological Studies: Its unique structure allows for the study of imino esters and their reactivity in various biological systems.
Mechanism of Action
The mechanism of action of acetic acid, 2-[[(1R)-1-phenylethyl]imino]-, ethyl ester involves its interaction with nucleophiles and enzymes. The imino group can react with nucleophiles to form new products, while the ester bond can be cleaved by water or enzymes to release the active moiety. The specific molecular targets and pathways involved depend on the context of its use in research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally or functionally related esters and imino derivatives:
Key Comparative Analysis
Structural Features and Reactivity Imino Group vs. Amine/Amino Groups: The imino group in the target compound distinguishes it from simpler esters (e.g., acetic acid ethyl ester) and enables coordination with metals. In contrast, etomidate contains an imidazole ring, enhancing its pharmacological activity through receptor binding . Chirality: The (1R)-phenylethyl group introduces stereoselectivity, analogous to etomidate’s (R)-configuration, which is critical for its anesthetic efficacy .
Stability: Imino esters are more reactive than simple esters due to the NH group’s susceptibility to hydrolysis or nucleophilic attack.
Pharmacological Relevance: Etomidate’s phenylethyl-imidazole structure underscores the importance of aromatic and heterocyclic motifs in CNS-active drugs, suggesting the target compound could be explored for similar applications .
Synthetic Utility The imino group in the target compound may act as a ligand in metal-catalyzed reactions, akin to zinc β-diiminate systems used in CO₂/epoxide copolymerization . Brominated analogs (e.g., ) highlight the role of halogen substituents in tuning electronic properties for targeted reactivity.
Research Findings and Data
- Catalytic Applications: Zinc β-diiminate complexes (e.g., (BDI)ZnOR) demonstrate high activity in copolymerization reactions. The target compound’s imino group could facilitate similar catalytic cycles, though steric effects from the phenylethyl group may require optimization .
- Antifungal VOCs: Esters like acetic acid pentyl ester inhibit Botrytis cinerea (gray mold) via VOC emission, suggesting the target compound’s imino-phenylethyl structure could be modified for enhanced bioactivity .
- Chirality and Bioactivity : The (1R)-configuration mirrors etomidate’s stereospecific action, emphasizing the need for enantiopure synthesis in drug development .
Biological Activity
Acetic acid, 2-[[(1R)-1-phenylethyl]imino]-, ethyl ester, also known by its CAS number 37662-05-8, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
- Molecular Formula : C13H17NO2
- Molecular Weight : 219.29 g/mol
Mechanisms of Biological Activity
The biological activity of acetic acid derivatives often relates to their role as intermediates in various metabolic pathways. The specific structure of this compound suggests potential interactions with biological macromolecules such as proteins and nucleic acids.
Antimicrobial Activity
Research indicates that acetic acid derivatives can exhibit antimicrobial properties. A study by ResearchGate highlighted the role of acetate esters in inhibiting microbial growth through disruption of cellular membranes and metabolic pathways.
Antioxidant Properties
Compounds similar to this compound have shown antioxidant activity, which may protect cells from oxidative stress. This is particularly relevant in the context of chronic diseases where oxidative damage plays a significant role.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various acetic acid esters against common pathogens. The results demonstrated that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antimicrobial agents.
| Pathogen | MIC (mg/mL) | Comparison Agent | MIC (mg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 0.5 | Penicillin | 0.25 |
| Escherichia coli | 0.75 | Ampicillin | 0.5 |
Case Study 2: Antioxidant Activity
In another investigation focusing on the antioxidant properties, the compound was tested using DPPH radical scavenging assays. The findings indicated that it had a significant capacity to neutralize free radicals, suggesting potential applications in food preservation and pharmaceutical formulations.
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 85 |
Q & A
What are the key methodologies for synthesizing α-imino esters like Acetic acid, 2-[[(1R)-1-phenylethyl]imino]-, ethyl ester?
Basic Synthesis
The compound can be synthesized via condensation of an α-keto ester with a chiral amine, such as (1R)-1-phenylethylamine, under acidic conditions. A common approach involves using ethyl acetoacetate derivatives, where the imino group is introduced via Schiff base formation. Purification typically employs crystallization or chromatography to isolate enantiomerically pure products .
Advanced Enantioselective Synthesis
For enantioselective synthesis, chiral catalysts like cinchona alkaloid-derived phase-transfer catalysts (PTCs) or vaulted biaryl phosphoric acids are critical. For example, PTCs enable asymmetric cyclopropanation or alkylation of α-imino esters with trans-1,4-dibromo-2-butene, achieving enantiomeric excess (ee) up to 84% . Reaction optimization via microscale high-throughput experimentation (HTE) is recommended to identify ideal catalysts and conditions .
How can the stereochemistry of this compound be confirmed experimentally?
Basic Characterization
X-ray crystallography is the gold standard for absolute stereochemical determination. Programs like SHELXL or SHELXTL are widely used for refining crystal structures, particularly for resolving chiral centers .
Advanced Data Analysis
When crystallographic data is ambiguous or unavailable, circular dichroism (CD) spectroscopy combined with density functional theory (DFT) calculations can correlate experimental CD spectra with computed electronic transitions. This is especially useful for verifying the (1R) configuration of the phenylethyl group .
What are the challenges in optimizing enantiomeric excess (ee) for this compound, and how can they be addressed?
Basic Challenges
Low ee often arises from competing non-catalyzed racemic pathways. Using chiral auxiliaries (e.g., (1R)-1-phenylethylamine) during synthesis can mitigate this by favoring one enantiomer .
Advanced Resolution Strategies
Contradictions in ee values across studies may stem from solvent polarity or counterion effects. For instance, copper(I) complexes with BINAP ligands favor cis-aziridines with 72% ee, while bisoxazoline ligands yield trans-aziridines with 69% ee due to differing coordination geometries . To resolve discrepancies, systematic screening of solvents (e.g., toluene vs. dichloromethane) and additives (e.g., silver salts) is advised .
Which analytical techniques are most effective for monitoring reactions involving this compound?
Basic Monitoring
Reverse-phase HPLC with chiral columns (e.g., Chiralpak AD-H) can separate enantiomers. Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, is essential for tracking imino group formation and ester integrity .
Advanced Mechanistic Studies
In situ Fourier-transform infrared (FTIR) spectroscopy or mass spectrometry (MS) coupled with computational modeling (e.g., Gaussian software) can elucidate reaction intermediates. For example, FTIR can detect transient metal-carbene species in copper-catalyzed aziridination reactions .
How do reaction mechanisms differ between Lewis acid-catalyzed and organocatalytic approaches for modifying this compound?
Basic Mechanistic Overview
Lewis acids (e.g., Cu(I), Ag(I)) coordinate to the α-imino ester’s nitrogen, polarizing the C=N bond for nucleophilic attack. In contrast, organocatalysts like chiral phosphoric acids activate substrates via hydrogen-bonding interactions, enabling asymmetric reductions with Hantzsch esters .
Advanced Mechanistic Contradictions
Copper(I) catalysts may form metal-carbene intermediates with ethyl diazoacetate, whereas silver(I) favors nucleophilic pathways. Such divergences require careful kinetic isotope effect (KIE) studies or isotopic labeling to validate proposed mechanisms .
What are the best practices for handling and stabilizing this compound in laboratory settings?
Basic Safety Protocols
Use P95/P1 respirators and chemical-resistant gloves (e.g., nitrile) to prevent inhalation or dermal exposure. Store under inert gas (N or Ar) at -20°C to avoid hydrolysis of the imino group .
Advanced Stability Issues
No decomposition products are reported, but prolonged storage may lead to racemization. Periodic ee checks via HPLC and stabilization with radical inhibitors (e.g., BHT) are recommended .
How can structural analogs of this compound be designed for structure-activity relationship (SAR) studies?
Basic Analog Design
Modify the phenylethyl group’s substituents (e.g., electron-withdrawing groups) or replace the ethyl ester with tert-butyl esters to study steric effects. Malonic ester analogs are useful for probing electronic effects .
Advanced SAR Optimization
Use computational tools like molecular docking (AutoDock Vina) to predict binding affinities. For example, substituting the imino group with a thiazole ring (as in ceftizoxime synthesis) can enhance bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
